molecular formula C10H9F3O2 B155482 Acetic acid, trifluoro-, 2,4-xylyl ester CAS No. 1814-00-2

Acetic acid, trifluoro-, 2,4-xylyl ester

Cat. No.: B155482
CAS No.: 1814-00-2
M. Wt: 218.17 g/mol
InChI Key: KOKOLVUYBJEBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, trifluoro-, 2,4-xylyl ester is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1814-00-2

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

(2,4-dimethylphenyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H9F3O2/c1-6-3-4-8(7(2)5-6)15-9(14)10(11,12)13/h3-5H,1-2H3

InChI Key

KOKOLVUYBJEBGK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification of Trifluoroacetic Acid with 2,4-Xylenol

The most direct route involves the condensation of trifluoroacetic acid (TFA) with 2,4-xylenol (2,4-dimethylphenol) under acid catalysis. This method parallels the synthesis of ethyl trifluoroacetate, as described in US4879407A , where sulfuric acid catalyzes the reaction between TFA and ethanol. Adapting this approach, 2,4-xylenol reacts with TFA in the presence of concentrated sulfuric acid (5–10 wt% relative to TFA) at 60–120°C . The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of TFA.

Key parameters include:

  • Molar ratio : A slight excess of TFA (1.1:1) ensures complete conversion of 2,4-xylenol, mitigating equilibrium limitations inherent in esterification reactions .

  • Solvent selection : Toluene or xylene is recommended to facilitate azeotropic removal of water, enhancing reaction efficiency .

  • Reaction time : 6–12 hours, depending on temperature and catalyst loading.

A representative procedure involves refluxing 2,4-xylenol (1 mol), TFA (1.1 mol), and sulfuric acid (8 wt%) in toluene at 100°C for 8 hours, yielding the ester at ~85% purity after distillation . Challenges include the steric hindrance imposed by the methyl groups on 2,4-xylenol, which may necessitate higher temperatures or prolonged reaction times compared to less hindered phenols.

Transesterification of Trifluoroacetate Esters with 2,4-Xylenol

Transesterification offers an alternative pathway, particularly when direct esterification is hindered by substrate reactivity. For example, methyl or ethyl trifluoroacetate can react with 2,4-xylenol in the presence of a base such as sodium methoxide . This method, adapted from the synthesis of trifluoroacetylacetone , leverages the nucleophilicity of the deprotonated xylenol to displace the alkoxide group from the trifluoroacetate ester.

Reaction conditions :

  • Catalyst : Alkali metal alkoxides (e.g., NaOCH₃) at 0.5–2 mol% .

  • Temperature : 70–100°C .

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

In a typical setup, ethyl trifluoroacetate (1 mol) reacts with 2,4-xylenol (1.05 mol) in DMF at 80°C for 6 hours, yielding the target ester with ~78% conversion . This method avoids water formation, simplifying purification. However, the base sensitivity of TFA derivatives requires careful pH control to prevent decomposition.

Acyl Chloride Intermediate Route

The reaction of 2,4-xylenol with trifluoroacetyl chloride (TFACl) provides a high-yield, single-step synthesis. TFACl, prepared by treating TFA with thionyl chloride or oxalyl chloride, reacts exothermically with 2,4-xylenol in dichloromethane or ether at 0–25°C . This method bypasses equilibrium constraints and achieves yields exceeding 90%:

CF3COCl+HO-C6H3(CH3)2CF3CO-O-C6H3(CH3)2+HCl\text{CF}3\text{COCl} + \text{HO-C}6\text{H}3(\text{CH}3)2 \rightarrow \text{CF}3\text{CO-O-C}6\text{H}3(\text{CH}3)2 + \text{HCl}

Optimization considerations :

  • Stoichiometry : A 1:1 molar ratio suffices due to the irreversible nature of the reaction.

  • Scavengers : Tertiary amines (e.g., pyridine) neutralize HCl, preventing side reactions .

  • Purification : Distillation or column chromatography removes residual acyl chloride and amine salts.

Industrial scalability is limited by the cost and handling challenges of TFACl, which is highly corrosive and moisture-sensitive.

Solid Acid Catalysis for Green Synthesis

Emerging methods employ heterogeneous catalysts such as sulfonated graphene oxide or zeolites to enhance sustainability. These materials offer high surface acidity, recyclability, and reduced waste compared to liquid acids. For instance, sulfonated carbon catalysts achieve 80–85% conversion in TFA esterifications at 90°C under solvent-free conditions . Applying this to 2,4-xylenol could reduce reaction times to 4–6 hours while minimizing byproducts.

Comparative Analysis of Methods

Method Yield Temperature Catalyst Advantages Limitations
Acid-catalyzed esterification70–85%60–120°CH₂SO₄ Simple setup, low costEquilibrium limits, water removal needed
Transesterification75–80%70–100°CNaOCH₃ No water formationBase-sensitive substrates
Acyl chloride route90–95%0–25°CNoneHigh yield, fast reactionTFACl handling hazards
Solid acid catalysis80–85%80–100°CSulfonated carbonEco-friendly, reusableLonger reaction times

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.